molecular formula C23H22N4O4 B384879 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-55-0

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B384879
CAS RN: 618878-55-0
M. Wt: 418.4g/mol
InChI Key: BSCFGQIMFDUAJR-XUTLUUPISA-N
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Description

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms
The complex compound , given its structural similarity to imidazole-based molecules, may have implications in the study of cytochrome P450 (CYP) enzyme inhibitors. These enzymes are responsible for the metabolism of a vast array of drugs, and inhibitors can help in deciphering the specific CYP isoforms involved in drug metabolism, which is crucial for predicting drug-drug interactions (Khojasteh et al., 2011).

Design of MAP Kinase Inhibitors
Compounds with imidazole scaffolds are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is significant in the release of pro-inflammatory cytokines. The design and synthesis of such inhibitors, leveraging the structural features of imidazole, are critical in developing therapeutics against diseases driven by inflammation (Scior et al., 2011).

Chemistry and Properties of Benzimidazole and Benzthiazole Derivatives
Research on compounds containing pyridine and benzimidazole structures, similar to the target compound, reveals their diverse properties and applications. These studies encompass synthesis, spectroscopic properties, and the exploration of biological and electrochemical activities, highlighting the compound's potential in various scientific applications (Boča et al., 2011).

Organophosphorus Azoles and Quantum Chemistry
The study of organophosphorus azoles, including imidazoles, provides insight into their stereochemical structures and applications in NMR spectroscopy and quantum chemistry. Such compounds, with their phosphorylated motifs, are valuable in organic synthesis and drug development, suggesting a potential research avenue for the target compound (Larina, 2023).

Pyrimidine Appended Optical Sensors
Imidazole derivatives, due to their heteroatomic composition, play a crucial role in the development of optical sensors and have diverse medicinal applications. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable for sensing applications, indicating potential research uses for the target compound in sensor technology (Jindal & Kaur, 2021).

properties

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-31-17-7-4-6-16(14-17)21(28)19-20(18-8-2-3-9-25-18)27(23(30)22(19)29)12-5-11-26-13-10-24-15-26/h2-4,6-10,13-15,20,28H,5,11-12H2,1H3/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCFGQIMFDUAJR-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

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